4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights, such as 502.558 Da and 297.113 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. Other similar compounds have different molecular weights .Scientific Research Applications
Synthesis and Chemical Properties
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid belongs to a class of compounds that are widely utilized in the synthesis of various chemical entities, often as intermediates or building blocks in the production of more complex molecules. The ability of these compounds to undergo various chemical transformations makes them invaluable in research and development, particularly in the fields of medicinal chemistry and material science.
One notable application is in the synthesis of peptide derivatives, where such compounds are used for the introduction of fluoren-9-ylmethoxycarbonyl (Fmoc) protective groups. The Fmoc group is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under the conditions used to elongate the peptide chain and its ease of removal under basic conditions (Fields & Noble, 2009).
Advances in Solid-Phase Synthesis
The development of new linkers and solid supports based on the fluoren-9-ylmethoxycarbonyl moiety has significantly enhanced the efficiency and versatility of solid-phase synthesis techniques. These advancements have facilitated the synthesis of complex peptides and small proteins with applications in bioorganic chemistry. For example, new phenylfluorenyl-based linkers have shown higher acid stability compared to traditional trityl resins, improving the yield and purity of synthesized compounds (Bleicher, Lutz, & Wuethrich, 2000).
Biological and Photophysical Studies
Compounds derived from this compound have also found applications in biological studies. For instance, the modification of amino acids with the Fmoc group has facilitated the synthesis of oligomers derived from neuraminic acid analogues, contributing to our understanding of glycoprotein and glycolipid structures and functions (Gregar & Gervay-Hague, 2004).
Safety and Hazards
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluoro-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c1-12(18(21)19(23)24)10-22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHLJWYCMAEABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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